1-(4,6-Dichloropyrimidin-5-YL)ethanone 1-(4,6-Dichloropyrimidin-5-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 60025-06-1
VCID: VC7266435
InChI: InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3
SMILES: CC(=O)C1=C(N=CN=C1Cl)Cl
Molecular Formula: C6H4Cl2N2O
Molecular Weight: 191.01

1-(4,6-Dichloropyrimidin-5-YL)ethanone

CAS No.: 60025-06-1

Cat. No.: VC7266435

Molecular Formula: C6H4Cl2N2O

Molecular Weight: 191.01

* For research use only. Not for human or veterinary use.

1-(4,6-Dichloropyrimidin-5-YL)ethanone - 60025-06-1

Specification

CAS No. 60025-06-1
Molecular Formula C6H4Cl2N2O
Molecular Weight 191.01
IUPAC Name 1-(4,6-dichloropyrimidin-5-yl)ethanone
Standard InChI InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3
Standard InChI Key AMOPGZSOKQKCHT-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=CN=C1Cl)Cl

Introduction

1-(4,6-Dichloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of approximately 191.02 g/mol . It features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and an ethanone functional group at the 5 position. This compound is primarily recognized for its role in various chemical and biological applications.

Synthesis Methods

Several methods are available for synthesizing 1-(4,6-Dichloropyrimidin-5-YL)ethanone. These methods typically involve chlorination reactions using chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The synthesis often starts from simpler pyrimidine derivatives and involves multiple steps to achieve the desired substitution pattern.

Biological Activity

1-(4,6-Dichloropyrimidin-5-YL)ethanone exhibits notable biological activity, including interactions with various biomolecules. While specific mechanisms of action are not fully detailed in the literature, compounds with similar structures often show potential in medicinal chemistry, particularly in antimicrobial and anticancer research domains.

Applications

This compound finds applications in various fields, including chemistry, biology, and medicine. It is used as an intermediate in the synthesis of heterocyclic compounds and is studied for its potential biological activities.

FieldApplication
ChemistryIntermediate in heterocyclic synthesis
BiologyPotential biological activities
MedicineDrug development research

Safety and Hazards

1-(4,6-Dichloropyrimidin-5-YL)ethanone, like many chemical compounds, poses certain hazards. It is classified as a skin irritant and can cause serious eye irritation. It may also cause respiratory irritation. Handling this compound requires appropriate safety measures, including protective clothing and eyewear.

HazardClassification
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4,6-Dichloropyrimidin-5-YL)ethanone, such as 1-(2,4-Dichloropyrimidin-5-YL)ethanone and 2-Amino-4,6-dichloropyrimidine. These compounds differ in their substitution patterns and biological activity profiles.

CompoundStructural FeaturesUnique Aspects
1-(2,4-Dichloropyrimidin-5-YL)ethanoneChlorine at 2 and 4 positionsDifferent biological activity
2-Amino-4,6-dichloropyrimidineAmino group substitutionEnhanced solubility

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